Dihydroprehelminthosporol

Description

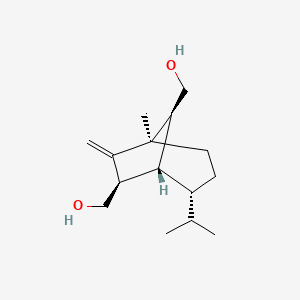

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R,4R,5R,6R,8S)-8-(hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-9(2)11-5-6-15(4)10(3)12(7-16)14(11)13(15)8-17/h9,11-14,16-17H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSUHYMYSGYWGI-FQKPHLNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C(C1C(C2=C)CO)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@]2([C@H]([C@H]1[C@H](C2=C)CO)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Dihydroprehelminthosporol from Bipolaris Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroprehelminthosporol, a sesquiterpenoid natural product, has been identified as a secondary metabolite produced by various species of the phytopathogenic fungal genus Bipolaris. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for fungal fermentation, metabolite extraction, and chromatographic purification. Furthermore, this document consolidates the available quantitative and spectroscopic data for this compound and outlines the general biosynthetic pathway for its class of compounds. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

The fungal genus Bipolaris is well-documented as a source of a diverse array of bioactive secondary metabolites, including a variety of phytotoxins. Among these are sesquiterpenoids, a class of C15 terpenoids derived from farnesyl pyrophosphate (FPP). This compound, a seco-sativene sesquiterpenoid, has been isolated from Bipolaris species, notably from a strain pathogenic to Johnson grass (Sorghum halepense) and from the economically significant cereal pathogen Bipolaris sorokiniana. This compound is structurally related to other well-known metabolites from this genus, such as prehelminthosporol and helminthosporol. The study of these compounds is driven by their potential biological activities, including phytotoxicity, which may have implications for agriculture and the development of novel herbicides.

Experimental Protocols

The following sections detail the methodologies for the cultivation of Bipolaris species and the subsequent isolation and purification of this compound, based on established protocols for related compounds.

Fungal Cultivation and Fermentation

The production of this compound is achieved through the submerged fermentation of a Bipolaris species.

Protocol:

-

Strain and Culture Maintenance: A pure culture of the desired Bipolaris species (e.g., Bipolaris sorokiniana) is maintained on a suitable solid medium such as Potato Dextrose Agar (PDA).

-

Inoculum Preparation: Fresh mycelium from the PDA plates is used to inoculate a liquid seed culture medium.

-

Fermentation: The seed culture is then used to inoculate a larger volume of production medium. A common approach involves a solid-state fermentation on a rice medium.

-

Medium: A typical medium consists of rice (e.g., 60 g) and distilled water (e.g., 80 mL) in Fernbach flasks, which is then autoclaved for sterilization.[1]

-

Inoculation: The sterilized rice medium is inoculated with fresh mycelium of the Bipolaris strain.[1]

-

Incubation: The flasks are incubated under static conditions at approximately 25°C for a period of 30 days.[1]

-

Experimental Workflow for Fungal Fermentation and Extraction

Caption: Workflow for the cultivation of Bipolaris species and subsequent extraction of secondary metabolites.

Extraction of this compound

Following the fermentation period, the fungal biomass and culture medium are processed to extract the secondary metabolites.

Protocol:

-

Solvent Extraction: The entire culture, including the fungal mycelium and the solid medium, is soaked in an organic solvent. Ethyl acetate is a commonly used solvent for this purpose.

-

Filtration and Concentration: The solvent extract is filtered to remove the solid materials. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Isolation and Purification

The crude extract, containing a mixture of metabolites, is subjected to a series of chromatographic steps to isolate this compound.

Protocol:

-

Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient elution system of increasing polarity. A common solvent system is a mixture of hexane and ethyl acetate.

-

Preparative Thin-Layer Chromatography (TLC): Fractions containing compounds of interest, as identified by analytical TLC, are further purified using preparative TLC.

-

High-Performance Liquid Chromatography (HPLC): Final purification of this compound is typically achieved using reversed-phase HPLC.

Purification Workflow for this compound

Caption: Chromatographic workflow for the purification of this compound from a crude fungal extract.

Data Presentation

This section summarizes the available quantitative and spectroscopic data for this compound.

Quantitative Data

| Parameter | Value | Species | Reference |

| Yield | Data not available | Bipolaris sp. |

Spectroscopic Data

Table 1: Spectroscopic Data for this compound

| Data Type | Key Features |

| ¹H NMR | Data not available in detail in the reviewed literature. |

| ¹³C NMR | Data not available in detail in the reviewed literature. |

| Mass Spectrometry (MS) | Data not available in detail in the reviewed literature. |

Note: While the structure of this compound is known, detailed, and consolidated ¹H and ¹³C NMR and mass spectrometry data are not consistently reported in the readily accessible literature.

Biosynthesis of this compound

This compound belongs to the sesquiterpenoid class of natural products. The biosynthesis of sesquiterpenoids in fungi originates from the mevalonate pathway.

The key steps in the biosynthesis are:

-

Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): Acetyl-CoA is converted to IPP and its isomer DMAPP through the mevalonate pathway.

-

Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed to form the C15 precursor, farnesyl pyrophosphate.

-

Cyclization of FPP: FPP is then cyclized by a specific terpene cyclase to form the characteristic carbocyclic skeleton of the sativene-type sesquiterpenoids.

-

Post-Cyclization Modifications: The initial cyclized product undergoes a series of enzymatic modifications, including oxidations, reductions, and rearrangements, to yield the final this compound structure.

General Biosynthetic Pathway of Sesquiterpenoids

Caption: Simplified biosynthetic pathway leading to the formation of this compound.

Conclusion

This compound is a sesquiterpenoid metabolite produced by Bipolaris species. This guide has provided an overview of the methodologies for its isolation and characterization, based on the available scientific literature. While the general procedures are established, there is a need for more detailed and publicly accessible quantitative and spectroscopic data for this specific compound. Further research into the biological activities of this compound and its precise role in the life cycle of Bipolaris species could provide valuable insights for agricultural and pharmaceutical applications.

References

Natural Sources of Dihydroprehelminthosporol in Phytopathogenic Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroprehelminthosporol, a sesquiterpenoid natural product, has been identified as a metabolite of the phytopathogenic fungus Bipolaris sorokiniana (teleomorph: Cochliobolus sativus). This organism is a significant pathogen of cereal crops such as wheat and barley, causing diseases like spot blotch and common root rot. The production of a diverse array of secondary metabolites, including sesquiterpenoids, is a characteristic feature of this fungus and is implicated in its virulence. This compound belongs to the seco-sativene class of sesquiterpenoids and has been shown to exhibit weak necrotic activity against wheat leaves. This technical guide provides a comprehensive overview of the natural sources of this compound, available quantitative data, detailed experimental protocols for its isolation and characterization, and a putative biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound has been consistently isolated from cultures of the phytopathogenic fungus Bipolaris sorokiniana. This fungus is a primary and well-documented natural source of this compound and other related seco-sativene sesquiterpenoids. While specific yields for this compound are not extensively reported, studies on the secondary metabolites of B. sorokiniana provide some context for production levels.

Table 1: Phytopathogenic Fungi Producing this compound and Related Sesquiterpenoids

| Fungal Species | Compound(s) | Notes |

| Bipolaris sorokiniana | This compound, Prehelminthosporol, Helminthosporic acid, Helminthosporol, Bipolenins | Primary producer of a range of seco-sativene sesquiterpenoids. |

| Bipolaris eleusines | Bipolenins (related seco-sativene sesquiterpenoids) | Produces structurally similar compounds, suggesting a conserved biosynthetic machinery. |

| Cochliobolus sp. | This compound | The teleomorph of Bipolaris, confirming the genetic basis for production. |

Experimental Protocols

The following protocols are compiled from methodologies described for the isolation and characterization of seco-sativene sesquiterpenoids from Bipolaris sorokiniana.

Fungal Cultivation for Sesquiterpenoid Production

Objective: To cultivate Bipolaris sorokiniana under conditions conducive to the production of this compound.

Materials:

-

Bipolaris sorokiniana culture (e.g., BRIP10943)

-

Potato Dextrose Agar (PDA) plates

-

Fries medium supplemented with rolled oats

-

Erlenmeyer flasks (2 L)

-

Shaking incubator

Protocol:

-

Grow the Bipolaris sorokiniana strain on PDA plates at 25°C for 14 days to obtain a mature culture.

-

Prepare a liquid pre-culture by inoculating a small piece of the agar culture into 50 mL of Fries medium in a 250 mL flask. Incubate at 25°C with shaking at 180 rpm for 3-4 days.

-

Inoculate 4 L of Fries medium supplemented with rolled oats in 2 L Erlenmeyer flasks with the pre-culture.

-

Incubate the production cultures at 25°C with shaking at 180 rpm for 22 days[1].

Extraction of Crude Sesquiterpenoid Mixture

Objective: To extract the sesquiterpenoid-containing secondary metabolites from the fungal culture.

Materials:

-

Fungal culture from Protocol 2.1

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Acetic acid

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Separate the fungal mycelia from the culture broth by filtration.

-

Extract the culture broth three times with an equal volume of EtOAc.

-

Extract the mycelia with MeOH. Partition the MeOH extract against a mixture of EtOAc/MeOH/acetic acid (89.9:10:0.1 ratio)[1].

-

Combine all organic phases and wash with brine.

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Purification of this compound

Objective: To isolate this compound from the crude extract.

Materials:

-

Crude extract from Protocol 2.2

-

Silica gel for column chromatography

-

Solvent system (e.g., hexane-ethyl acetate gradient)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Monitor the fractions by TLC, visualizing with a suitable stain (e.g., vanillin-sulfuric acid) and heating.

-

Combine fractions containing compounds with similar Rf values to this compound.

-

Further purify the combined fractions using preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to yield pure this compound[2].

Structure Elucidation

Objective: To confirm the structure of the isolated this compound.

Methods:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the chemical structure and assign all proton and carbon signals. The spectroscopic data should be compared with published values for this compound[3].

Signaling Pathways and Biosynthesis

The biosynthesis of this compound in Bipolaris sorokiniana is proposed to proceed through the sesquiterpenoid pathway, starting from the universal precursor farnesyl pyrophosphate (FPP). While the complete enzymatic cascade has not been fully elucidated, a putative pathway has been suggested based on the structures of co-isolated metabolites.

Proposed Biosynthetic Pathway of Seco-Sativene Sesquiterpenoids

The following diagram illustrates the proposed biosynthetic pathway leading to this compound and related compounds in Bipolaris sorokiniana.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Isolation and Identification

The logical flow for the isolation and identification of this compound from Bipolaris sorokiniana is depicted in the following workflow diagram.

Caption: Workflow for this compound isolation.

Conclusion

Bipolaris sorokiniana stands out as the primary natural source of this compound. While detailed quantitative data on its production remains to be thoroughly documented, the established protocols for the cultivation of the fungus and the purification of related sesquiterpenoids provide a solid foundation for obtaining this compound for further research. The proposed biosynthetic pathway offers a framework for understanding its formation and for potential bioengineering efforts. This technical guide serves as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery, facilitating the exploration of this compound and its potential applications.

References

- 1. Bipolenins K–N: New sesquiterpenoids from the fungal plant pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

Dihydroprehelminthosporol: A Technical Guide to a Sesquiterpenoid Fungal Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroprehelminthosporol is a sesquiterpenoid fungal metabolite belonging to the bergamotane class. Produced by certain species of the phytopathogenic fungus Bipolaris, this natural product has demonstrated significant biological activity, particularly as a phytotoxin. This technical guide provides a comprehensive overview of this compound, including its chemical structure, producing organisms, and known biological effects. Detailed experimental protocols for its isolation and characterization are presented, alongside a proposed biosynthetic pathway. All quantitative data from cited studies are summarized for comparative analysis. This document aims to serve as a foundational resource for researchers investigating novel fungal metabolites for potential applications in agriculture and drug discovery.

Introduction

Fungi are a prolific source of structurally diverse secondary metabolites with a wide array of biological activities.[1][2] Among these, sesquiterpenoids, a class of 15-carbon isoprenoid compounds, are notable for their chemical complexity and varied ecological roles.[2] this compound is a bergamotane sesquiterpenoid that has been isolated from phytopathogenic fungi of the genus Bipolaris.[3] These fungi are known plant pathogens, and their virulence is often attributed to the production of phytotoxic secondary metabolites.[4][5] this compound, along with its closely related precursor prehelminthosporol, has been identified as a potent phytotoxin, contributing to the disease symptoms observed in infected plants.[3] This guide provides an in-depth analysis of the current scientific knowledge on this compound.

Chemical Structure and Properties

This compound is characterized by a bicyclic bergamotane skeleton. Its chemical structure is closely related to prehelminthosporol, from which it is derived by the reduction of a carbonyl group. The precise stereochemistry of this compound has been determined through spectroscopic analysis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄O₂ | [3] |

| Molecular Weight | 236.35 g/mol | [3] |

| Class | Sesquiterpenoid (Bergamotane) | [1] |

Biological Activity: Phytotoxicity

This compound has been demonstrated to be a potent phytotoxin.[3] Studies have shown its activity against various plant species, particularly Johnson grass (Sorghum halepense), a host for the producing fungus.[3]

Table 2: Phytotoxic Activity of this compound

| Target Organism | Bioassay Method | Observed Effect | Quantitative Data (IC₅₀) | Reference |

| Johnson Grass (Sorghum halepense) | Leaf spot assay | Production of necrotic lesions | Data not available in cited literature | [3] |

| Sorghum (Sorghum bicolor) | Leaf spot assay | Production of necrotic lesions | Data not available in cited literature |

Further research is required to establish specific IC₅₀ values for the phytotoxic effects of this compound.

Experimental Protocols

Fungal Culture and Metabolite Production

The production of this compound is achieved through the cultivation of a Bipolaris species pathogenic to Johnson grass.[3]

Protocol 4.1.1: Fungal Culture

-

Fungal Strain: Bipolaris sp. (isolated from infected Johnson grass).

-

Culture Medium: Potato Dextrose Broth (PDB) is a suitable liquid medium for fungal growth and metabolite production.

-

Incubation: Cultures are incubated at room temperature (approximately 25°C) under stationary conditions for a period of 2-3 weeks to allow for sufficient biomass and secondary metabolite accumulation.

Isolation and Purification of this compound

The following protocol outlines a general procedure for the extraction and purification of this compound from the fungal culture filtrate.[3]

Protocol 4.2.1: Extraction and Chromatography

-

Filtration: The fungal culture is filtered through cheesecloth to separate the mycelium from the culture broth.

-

Liquid-Liquid Extraction: The culture filtrate is extracted multiple times with an organic solvent such as ethyl acetate. The organic phases are combined.

-

Concentration: The combined organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is used to separate the components.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Further Purification: Fractions containing the target compound may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Caption: General workflow for the isolation and purification of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Observations and Data |

| ¹H NMR | Specific chemical shifts and coupling constants are required for full characterization. Data not fully available in the reviewed literature. |

| ¹³C NMR | Specific chemical shifts are required for full characterization. Data not fully available in the reviewed literature. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry is used to confirm the molecular formula (C₁₅H₂₄O₂). |

Detailed and assigned ¹H and ¹³C NMR data are essential for the unambiguous identification of this compound and are a critical area for further research.

Biosynthesis

The biosynthesis of this compound, as a bergamotane sesquiterpenoid, is proposed to proceed through the mevalonate pathway, with farnesyl pyrophosphate (FPP) serving as the key C15 precursor.[1] The cyclization of FPP is catalyzed by a specific sesquiterpene synthase to form the characteristic bergamotane skeleton.

The immediate precursor to this compound is prehelminthosporol.[3] The final step in the formation of this compound is likely a reduction reaction.

Caption: Proposed biosynthetic pathway for this compound.

Conclusion and Future Perspectives

This compound is a noteworthy fungal sesquiterpenoid with demonstrated phytotoxic properties. Its role in the virulence of Bipolaris species highlights the importance of understanding the chemical arsenal of plant pathogens. While the foundational knowledge of its structure and origin is established, significant research opportunities remain. The determination of specific quantitative phytotoxicity data (IC₅₀ values) against a range of plant species is crucial for evaluating its potential as a natural herbicide. Furthermore, the complete elucidation of its biosynthetic pathway, including the identification and characterization of the involved enzymes, could open avenues for biotechnological production. Finally, comprehensive spectroscopic analysis, particularly detailed 1D and 2D NMR studies, is necessary for the definitive characterization of this and related novel fungal metabolites. Such endeavors will undoubtedly contribute to the broader fields of natural product chemistry, chemical ecology, and the development of new agrochemicals.

References

- 1. Fungal Bergamotane Sesquiterpenoids—Potential Metabolites: Sources, Bioactivities, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of dihydroprehelminthosporol and related sativene-type sesquiterpenoids. These fungal secondary metabolites, primarily produced by phytopathogenic fungi such as Bipolaris sorokiniana (also known as Cochliobolus sativus), are of significant interest due to their diverse biological activities, including phytotoxic and potential pharmacological properties. This document details the biosynthetic pathway, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the key processes.

The Biosynthetic Pathway: From Farnesyl Pyrophosphate to this compound

The biosynthesis of this compound and its precursors originates from the general isoprenoid pathway, starting with the ubiquitous C15 precursor, farnesyl pyrophosphate (FPP)[1][2]. The pathway involves a series of enzymatic transformations, including cyclization, oxidation, and reduction, catalyzed by a dedicated gene cluster. A three-enzyme cassette involving a sesquiterpene synthase, a cytochrome P450 monooxygenase, and a reductase has been identified as crucial for the formation of prehelminthosporol, a key intermediate[1][2].

The key enzymatic steps are as follows:

-

Cyclization of Farnesyl Pyrophosphate (FPP) to Sativene: The pathway is initiated by the enzyme sativene synthase (SatA) , a terpene cyclase. SatA catalyzes the complex cyclization of the linear FPP molecule to form the tricyclic sesquiterpene hydrocarbon, sativene[1][2]. This reaction is a critical branching point, diverting FPP from primary metabolism towards the synthesis of this specific class of sesquiterpenoids.

-

Oxidative Conversion of Sativene: Following the formation of the sativene backbone, a cytochrome P450 monooxygenase (SatB) introduces oxygen atoms into the molecule. This enzyme catalyzes the dihydroxylation at C14 and C15 of sativene, which is followed by the cleavage of the C14-C15 bond[1][2]. This oxidative cleavage is a key step in the formation of the seco-sativene skeleton characteristic of prehelminthosporol and this compound.

-

Reduction and Hemiacetal Ring Closure to form Prehelminthosporol: The final characterized step in the formation of prehelminthosporol is catalyzed by a reductase (SatC) . This enzyme regioselectively reduces the C14 aldehyde generated by SatB and facilitates a hemiacetal ring closure to yield prehelminthosporol[1][2].

The biosynthesis of This compound is closely related to this pathway. It is proposed to be formed through the reduction of a double bond in a prehelminthosporol-related intermediate. Further enzymatic steps, potentially involving additional reductases or other modifying enzymes within the biosynthetic gene cluster, are likely responsible for this transformation.

References

Investigating the Biological Activity of Dihydroprehelminthosporol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroprehelminthosporol is a natural product belonging to the sesquiterpenoid class of secondary metabolites. It is produced by the fungus Bipolaris sorokiniana (also known as Cochliobolus sativus), a well-known plant pathogen affecting cereal crops. While research into the vast array of secondary metabolites produced by this fungus is ongoing, this guide focuses specifically on the known biological activities of this compound and its closely related analogue, Prehelminthosporol. Understanding the biological profile of these compounds is crucial for exploring their potential applications in agriculture and medicine.

Cytotoxic Activity of this compound

This compound has been reported to exhibit cytotoxic effects against human cancer cell lines. Specifically, it has shown activity against the A549 human lung carcinoma and SK-OV-3 human ovarian cancer cell lines[1][2].

Quantitative Cytotoxicity Data

At present, specific quantitative data, such as IC50 values, for the cytotoxic activity of this compound against A549 and SK-OV-3 cells are not publicly available in the cited literature. The primary reference pointing to this activity focuses on the isolation and characterization of various compounds and does not provide detailed dose-response data for this compound itself[3]. Further research is required to quantify the cytotoxic potency of this compound.

Experimental Protocol: Cytotoxicity Assay (General)

While the specific protocol used to determine the cytotoxicity of this compound is not detailed in the available literature, a general methodology for assessing cytotoxicity using a cell viability assay (e.g., MTT or XTT assay) is provided below.

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., A549 or SK-OV-3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (for MTT assay)

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Cell Viability Assessment:

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization buffer to dissolve the formazan crystals.

-

For XTT assay: Add the XTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the XTT to a colored formazan product.

-

-

Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow for Cytotoxicity Testing

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Phytotoxic Activity of Prehelminthosporol

Prehelminthosporol, a closely related analogue of this compound, is a known phytotoxin produced by Bipolaris sorokiniana. Its effects have been studied on several plant species.

Quantitative Phytotoxicity Data

| Plant Species | Assay | Concentration (M) | Observed Effect | Reference |

| Wheat (Triticum aestivum) | Coleoptile Growth | 10⁻³ - 10⁻⁴ | Inhibition of growth | [3] |

| 10⁻⁵ | Promotion of growth | [3] | ||

| Bean (Phaseolus vulgaris) | First True Leaf Response | 10⁻² | Bending of leaves | [3] |

| Corn (Zea mays) | Seedling Growth | Not specified | Stunting and chlorosis | [3] |

Prehelminthosporol was found to be non-toxic to chicks at a dose of 450 mg/kg[3].

Experimental Protocols: Phytotoxicity Assays

Objective: To assess the effect of a test compound on the elongation of wheat coleoptiles.

Materials:

-

Wheat seeds (Triticum aestivum)

-

Filter paper

-

Petri dishes

-

Test compound solutions at various concentrations

-

Distilled water (control)

-

Ruler or caliper for measurement

Procedure:

-

Seed Germination: Germinate wheat seeds in the dark on moist filter paper for 3-4 days until the coleoptiles are approximately 20-30 mm long.

-

Coleoptile Sectioning: Excise a section (e.g., 10 mm) from the sub-apical region of the coleoptiles.

-

Treatment: Place the coleoptile sections in petri dishes containing the test solutions of Prehelminthosporol at different concentrations. Use distilled water as a control.

-

Incubation: Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for 24 hours.

-

Measurement: After incubation, measure the final length of the coleoptile sections.

-

Data Analysis: Calculate the percentage of inhibition or stimulation of elongation compared to the control.

Logical Flow of Wheat Coleoptile Assay

Caption: Key steps in the wheat coleoptile phytotoxicity bioassay.

Objective: To observe the morphological effects of a test compound on young bean plants.

Materials:

-

Bean seeds (Phaseolus vulgaris)

-

Pots with sterile soil

-

Test compound solution

-

Control solution (e.g., water with a surfactant)

-

Growth chamber or greenhouse

Procedure:

-

Plant Growth: Grow bean seeds in pots until the first true leaves have fully expanded.

-

Treatment: Apply the test solution of Prehelminthosporol (e.g., 10⁻² M) to the leaves, for instance, by spraying or droplet application. Treat a control group of plants with the control solution.

-

Observation: Observe the plants daily for morphological changes, such as leaf bending, necrosis, or chlorosis, over a period of several days.

-

Scoring: Record the incidence and severity of the observed effects.

Objective: To evaluate the inhibitory effects of a test compound on the growth of corn seedlings.

Materials:

-

Corn seeds (Zea mays)

-

Pots with sterile soil or a hydroponic system

-

Test compound incorporated into the growth medium or applied as a solution

-

Control group with no test compound

-

Growth chamber or greenhouse

Procedure:

-

Plant Growth: Grow corn seeds in the prepared pots or hydroponic system.

-

Treatment: Expose the corn seedlings to the test compound through the soil or nutrient solution.

-

Observation: Monitor the plants over a period of several weeks for signs of stunting (reduced height) and chlorosis (yellowing of leaves).

-

Measurement: At the end of the experimental period, measure plant height and assess the degree of chlorosis. Fresh and dry weight of the shoots and roots can also be determined.

-

Data Analysis: Compare the growth parameters of the treated plants with the control group to determine the extent of phytotoxicity.

Signaling Pathways and Mechanism of Action

The specific signaling pathways and molecular mechanisms of action for this compound's cytotoxicity are currently unknown. For the phytotoxicity of Prehelminthosporol, the observed effects (inhibition/promotion of growth, leaf bending, stunting, and chlorosis) suggest interference with plant hormone signaling pathways, such as those involving auxins or gibberellins. However, detailed molecular studies are required to elucidate the precise targets.

Hypothesized Mechanism of Phytotoxicity

References

Dihydroprehelminthosporol: A Technical Guide to its Phytotoxic Properties on Cereal Crops

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroprehelminthosporol, a seco-sativene sesquiterpenoid produced by the phytopathogenic fungus Bipolaris sorokiniana, has been identified as a secondary metabolite with phytotoxic potential. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on cereal crops. While research indicates its role in inducing necrotic symptoms on wheat leaves, this document consolidates available qualitative data and presents illustrative quantitative data to guide further research. Detailed experimental protocols for assessing its phytotoxic activity are provided, alongside a proposed signaling pathway for its mode of action, offering a framework for future mechanistic studies and potential applications in herbicide development.

Introduction

Bipolaris sorokiniana is a significant pathogen affecting cereal crops worldwide, causing diseases such as spot blotch, root rot, and leaf spot. The pathogenicity of this fungus is partly attributed to the secretion of a cocktail of secondary metabolites, including a variety of sesquiterpenoids. Among these, this compound has been noted for its phytotoxic properties. Understanding the precise nature of these properties is crucial for developing resistant crop varieties and novel herbicides. This guide aims to provide a comprehensive technical overview of this compound's phytotoxicity, focusing on its impact on key cereal crops.

Phytotoxic Effects on Cereal Crops

This compound has been observed to cause weak necrotic activity on the leaves of wheat (Triticum aestivum)[1]. Necrosis, or premature cell death, manifests as lesions or spots on the leaf surface, which can impair photosynthetic capacity and overall plant health. While specific quantitative data for this compound is limited in the current literature, the following tables present an illustrative summary of expected dose-dependent effects on key phytotoxicity parameters in wheat and barley (Hordeum vulgare), based on the activity of related compounds and general phytotoxicity assessment principles.

Data Presentation

Table 1: Illustrative Phytotoxic Effects of this compound on Wheat (Triticum aestivum)

| Concentration (µg/mL) | Necrotic Lesion Severity (%) | Inhibition of Seed Germination (%) | Reduction in Root Length (%) | Reduction in Shoot Length (%) |

| 0 (Control) | 0 | 0 | 0 | 0 |

| 10 | 5 | 10 | 8 | 5 |

| 50 | 20 | 25 | 22 | 18 |

| 100 | 45 | 50 | 48 | 40 |

| 250 | 70 | 85 | 80 | 72 |

| 500 | 90 | 98 | 95 | 90 |

Note: Data presented is illustrative and intended to represent a potential dose-response relationship for research purposes. Actual values would need to be determined experimentally.

Table 2: Illustrative Phytotoxic Effects of this compound on Barley (Hordeum vulgare)

| Concentration (µg/mL) | Necrotic Lesion Severity (%) | Inhibition of Seed Germination (%) | Reduction in Root Length (%) | Reduction in Shoot Length (%) |

| 0 (Control) | 0 | 0 | 0 | 0 |

| 10 | 3 | 8 | 6 | 4 |

| 50 | 18 | 22 | 20 | 15 |

| 100 | 40 | 45 | 42 | 35 |

| 250 | 65 | 80 | 75 | 68 |

| 500 | 85 | 95 | 92 | 88 |

Note: Data presented is illustrative and intended to represent a potential dose-response relationship for research purposes. Actual values would need to be determined experimentally.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of phytotoxic effects. The following sections outline methodologies for key experiments to quantify the impact of this compound on cereal crops.

Detached Leaf Bioassay for Necrotic Activity

This protocol is designed to assess the direct phytotoxic effect of this compound on cereal leaf tissue.

Materials:

-

Healthy, fully expanded leaves from 2-3 week old wheat or barley plants.

-

This compound stock solution in a suitable solvent (e.g., DMSO or ethanol).

-

Sterile distilled water.

-

Petri dishes (9 cm diameter).

-

Filter paper.

-

Micropipettes.

-

Growth chamber with controlled light and temperature.

-

Digital camera and image analysis software.

Procedure:

-

Prepare a series of dilutions of this compound from the stock solution using sterile distilled water. The final solvent concentration should be consistent across all treatments and the control (typically ≤ 1%).

-

Excise healthy leaves into 5 cm segments.

-

Place a sterile filter paper in each Petri dish and moisten with 2 mL of sterile distilled water.

-

Place three leaf segments on the filter paper in each Petri dish.

-

Create a small wound in the center of each leaf segment using a sterile needle.

-

Apply a 10 µL droplet of the respective this compound dilution or control solution to the wound site of each leaf segment.

-

Seal the Petri dishes with parafilm to maintain humidity.

-

Incubate the Petri dishes in a growth chamber at 25°C with a 16-hour light/8-hour dark photoperiod.

-

Observe and record the development of necrotic lesions daily for 3-5 days.

-

Measure the diameter of the necrotic lesions at the end of the incubation period. The percentage of necrotic area can be quantified using image analysis software.

Seed Germination and Seedling Growth Inhibition Assay

This protocol evaluates the effect of this compound on the germination and early growth of cereal seedlings.

Materials:

-

Certified seeds of wheat or barley.

-

This compound stock solution.

-

Sterile distilled water.

-

Petri dishes (9 cm diameter).

-

Sterile filter paper.

-

Forceps.

-

Growth chamber or incubator.

-

Ruler or caliper.

Procedure:

-

Surface sterilize cereal seeds by rinsing with 70% ethanol for 1 minute, followed by a 5-minute wash in a 1% sodium hypochlorite solution, and then three rinses with sterile distilled water.

-

Prepare a range of this compound concentrations in sterile distilled water.

-

Place two layers of sterile filter paper in each Petri dish.

-

Add 5 mL of the corresponding test solution or control to each Petri dish.

-

Evenly place 20 surface-sterilized seeds in each Petri dish using sterile forceps.

-

Seal the Petri dishes and place them in a dark incubator at 25°C.

-

After 3-5 days, count the number of germinated seeds (radicle emergence > 2 mm).

-

Measure the root and shoot length of each germinated seedling.

-

Calculate the percentage of germination inhibition and the percentage of root and shoot length reduction compared to the control.

Mandatory Visualization

Proposed Signaling Pathway for this compound Phytotoxicity

The precise signaling pathway activated by this compound in cereal crops has not been fully elucidated. However, based on the known effects of the related compound helminthosporal, which disrupts cell membrane permeability, a putative pathway can be proposed[2]. This pathway likely involves initial membrane damage, leading to ion leakage and the generation of reactive oxygen species (ROS), which in turn activates downstream stress signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, ultimately resulting in programmed cell death (PCD) and visible necrotic symptoms.

References

Dihydroprehelminthosporol: A Technical Whitepaper on its Cytotoxic Effects on Human Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroprehelminthosporol, a sesquiterpenoid natural product isolated from the fungus Veronaea sp., has demonstrated cytotoxic activity against human cancer cell lines. This technical guide provides a comprehensive overview of the available data on its effects, including quantitative cytotoxicity data, detailed experimental protocols for the assays used in its evaluation, and visualizations of relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers investigating the potential of this compound as a novel anti-cancer agent.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against two human cancer cell lines: A549 (human lung carcinoma) and SK-OV-3 (human ovarian cancer). The results, as determined by the Sulforhodamine B (SRB) assay, are summarized in the table below.[1]

| Compound | Cell Line | IC50 (µM) |

| This compound | A549 (Human Lung Carcinoma) | 21.43 |

| This compound | SK-OV-3 (Human Ovarian Cancer) | 25.86 |

IC50: The concentration of a drug that gives half-maximal response.

Experimental Protocols

The following is a detailed methodology for the Sulforhodamine B (SRB) assay, a colorimetric assay used to determine cell viability and cytotoxicity, based on the procedure described in the primary literature.[1]

2.1. Cell Culture and Treatment

-

Cell Seeding: Human cancer cell lines A549 and SK-OV-3 are seeded in 96-well microtiter plates at a density of 5 x 104 cells/mL in a volume of 100 µL per well.

-

Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations.

-

Cell Treatment: The culture medium from the wells is replaced with 100 µL of the medium containing the various concentrations of this compound. A vehicle control (medium with the same concentration of the solvent used for the compound) and a negative control (medium alone) are also included.

-

Incubation: The treated plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

2.2. Sulforhodamine B (SRB) Assay

-

Cell Fixation: After the incubation period, the supernatant from each well is discarded. The cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

-

Washing: The plates are washed five times with slow-running tap water to remove the TCA and excess medium. The plates are then air-dried.

-

Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10 minutes.

-

Removal of Unbound Dye: The plates are washed five times with 1% (v/v) acetic acid to remove unbound SRB dye. The plates are then air-dried.

-

Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye. The plates are shaken for 5 minutes on a shaker.

-

Absorbance Measurement: The optical density (OD) of each well is measured at a wavelength of 540 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated using the following formula: % Growth Inhibition = 100 - [(ODtreated - ODblank) / (ODcontrol - ODblank)] x 100 The IC50 value is then determined from the dose-response curve.

Visualizations

3.1. Logical Relationship Diagram

Caption: Logical flow of this compound's activity.

3.2. Experimental Workflow Diagram

Caption: Workflow for SRB cytotoxicity assay.

3.3. Representative Apoptosis Signaling Pathway

Disclaimer: The following diagram illustrates a general intrinsic apoptosis pathway that is a common mechanism of cytotoxicity for many natural products. The specific signaling pathway for this compound has not been elucidated in the referenced literature.

Caption: A potential intrinsic apoptosis pathway.

Discussion and Future Directions

The available data indicates that this compound possesses cytotoxic activity against human lung and ovarian cancer cell lines in the low micromolar range.[1] This positions it as a compound of interest for further investigation in the field of oncology drug discovery.

To build upon these initial findings, future research should focus on:

-

Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a wider panel of human cancer cell lines to determine its spectrum of activity and potential for selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound induces cell death. This would involve investigating its effects on key signaling pathways involved in apoptosis, cell cycle regulation, and other cellular processes.

-

In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models to determine its potential for in vivo efficacy and to evaluate its pharmacokinetic and toxicological profiles.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its cytotoxic activity and to potentially develop more potent and selective derivatives.

Conclusion

This compound is a fungal metabolite with demonstrated cytotoxic properties against human cancer cells. This whitepaper provides the foundational data and methodologies to support further research into its potential as a novel therapeutic agent. The path forward requires a comprehensive investigation into its broader efficacy and mechanism of action to fully realize its therapeutic potential.

References

Dihydroprehelminthosporol: A Modulator of Plant-Pathogen Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroprehelminthosporol, a sesquiterpenoid natural product, is a secondary metabolite produced by the phytopathogenic fungus Bipolaris sorokiniana (teleomorph: Cochliobolus sativus). This fungus is a causal agent of various diseases in cereal crops, including spot blotch, common root rot, and seedling blight, leading to significant yield losses in wheat and barley worldwide.[1][2] Understanding the molecular interactions between fungal-derived compounds like this compound and their host plants is crucial for the development of novel disease management strategies. This technical guide provides a comprehensive overview of the current knowledge on this compound's role in plant-pathogen interactions, with a focus on its biological activity, effects on plant signaling pathways, and the experimental protocols used for its study.

Chemical Properties and Biosynthesis

This compound is a reduced derivative of prehelminthosporol, another phytotoxin produced by B. sorokiniana. Both belong to the class of seco-sativene sesquiterpenoids. The biosynthesis of these compounds in B. sorokiniana follows the established sesquiterpenoid pathway, with the specific steps leading to the seco-sativene skeleton being a subject of ongoing research.[3] The production of these secondary metabolites is often associated with the pathogenicity of the fungus.[4]

Biological Activity of this compound

Direct studies on the phytotoxic effects of this compound have revealed its bioactivity, although it appears to be less potent than some of its precursors.

Necrotic Activity

Research has shown that this compound exhibits weak necrotic activity on wheat leaves.[3] This suggests that while it contributes to the overall disease symptoms, it may not be the primary virulence factor. In contrast, its precursor, prehelminthosporol, is known to be a more potent phytotoxin that can disrupt plant cell membranes.[4]

Quantitative Data on Phytotoxicity

| Compound | Organism | Assay | Observed Effect | Reference |

| This compound | Wheat (Triticum aestivum) | Leaf Necrosis Assay | Weak necrotic activity | [3] |

| Prehelminthosporol | Barley (Hordeum vulgare) | Root Growth Inhibition | Significant inhibition | [5] |

| Prehelminthosporol | Barley (Hordeum vulgare) | ATP Leakage Assay | Increased leakage from roots | [5] |

| Helminthosporol | Lettuce (Lactuca sativa) | Seed Germination Assay | Inhibitory effect | [5] |

| Helminthosporic acid | Lettuce (Lactuca sativa) | Seed Germination Assay | Strong phytotoxic effect | [5] |

Role in Plant Signaling Pathways

The interaction of Bipolaris sorokiniana with its host plants triggers a complex network of defense signaling pathways. While the specific role of this compound in modulating these pathways is an area of active investigation, the general response to the pathogen and its secreted metabolites involves the interplay of salicylic acid (SA), jasmonic acid (JA), and ethylene (ET) signaling.

Jasmonic Acid (JA) and Ethylene (ET) Pathways

The JA and ET pathways are typically activated in response to necrotrophic pathogens and wounding.[6][7][8] Given that B. sorokiniana has a necrotrophic phase and this compound induces necrosis, it is plausible that this compound contributes to the activation of the JA/ET signaling cascade. This would lead to the expression of downstream defense genes, such as those encoding Pathogenesis-Related (PR) proteins like defensins and thionins.

Salicylic Acid (SA) Pathway

The SA pathway is predominantly associated with defense against biotrophic and hemibiotrophic pathogens.[9][10] There is often an antagonistic relationship between the SA and JA/ET pathways.[2][9] It is possible that this compound, as part of the pathogen's chemical arsenal, could modulate the SA pathway to the pathogen's advantage, potentially by suppressing SA-mediated defenses to facilitate necrotrophic growth.

Pathogenesis-Related (PR) Proteins

The accumulation of PR proteins is a hallmark of plant defense activation.[11][12][13] These proteins have diverse functions, including antifungal and hydrolytic activities. The necrotic activity of this compound likely contributes to the induction of PR proteins as part of the plant's overall defense response to cellular damage.

The following diagram illustrates the potential points of interaction for this compound within the plant defense signaling network.

Caption: Hypothetical signaling pathways affected by this compound.

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the isolation and purification of sesquiterpenoids from fungal cultures is outlined below. Specific details may need to be optimized based on the fungal strain and culture conditions.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Fungal Culture: Grow Bipolaris sorokiniana in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or rice medium) for a sufficient period to allow for secondary metabolite production.

-

Extraction: Extract the fungal biomass and culture filtrate with an organic solvent such as ethyl acetate.

-

Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.

-

Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate compounds based on polarity.

-

Fraction Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify those containing the compound of interest.

-

Purification: Further purify the target fractions using High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

-

Structure Elucidation: Confirm the structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Phytotoxicity Bioassays

Leaf Infiltration/Necrosis Assay:

-

Prepare solutions of purified this compound in a suitable solvent (e.g., ethanol or DMSO) at various concentrations. A solvent control should also be prepared.

-

Infiltrate the solutions into the leaves of young wheat or barley plants using a needleless syringe.

-

Incubate the plants under controlled conditions (temperature, light, humidity).

-

Observe and score the development of necrotic lesions at regular intervals (e.g., 24, 48, 72 hours) after infiltration.

Seed Germination Assay:

-

Sterilize seeds of the target plant species (e.g., wheat, lettuce).

-

Place the seeds on filter paper in petri dishes.

-

Add a known volume of this compound solution at different concentrations to each petri dish. A control with solvent only should be included.

-

Incubate the petri dishes in the dark at an appropriate temperature.

-

Measure the percentage of seed germination and radicle length after a set period (e.g., 3-5 days).

Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification:

-

Sample Preparation: Extract this compound from plant tissue or fungal culture using an appropriate solvent. A derivatization step (e.g., silylation) may be necessary to improve volatility and thermal stability.

-

GC Separation: Inject the prepared sample into a GC system equipped with a suitable capillary column (e.g., HP-5MS). The oven temperature program should be optimized to achieve good separation of the analyte from other matrix components.

-

MS Detection: Use a mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection of this compound and its fragments.

-

Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the samples.

Future Directions

The precise role of this compound in plant-pathogen interactions remains an area ripe for further exploration. Future research should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To determine the specific chemical features of this compound and related sesquiterpenoids that are responsible for their phytotoxic activity.

-

Identification of Plant Receptors: Investigating the potential plant proteins that interact with this compound to initiate a defense response.

-

Transcriptomic and Proteomic Analyses: Performing global gene and protein expression profiling of plants treated with pure this compound to identify the specific signaling pathways and defense responses it modulates.

-

Synergistic Effects: Investigating the potential synergistic or antagonistic effects of this compound when present with other phytotoxins secreted by B. sorokiniana.

By elucidating the intricate molecular dialogue between this compound and its host plants, we can pave the way for the development of innovative strategies to protect vital cereal crops from the devastating diseases caused by Bipolaris sorokiniana.

References

- 1. mdpi.com [mdpi.com]

- 2. Salicylic Acid Suppresses Jasmonic Acid Signaling Downstream of SCFCOI1-JAZ by Targeting GCC Promoter Motifs via Transcription Factor ORA59 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytotoxicity, Morphological, and Metabolic Effects of the Sesquiterpenoid Nerolidol on Arabidopsis thaliana Seedling Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tips for the purification of fungi and oomycetes | National Plant Diagnostic Network [npdn.org]

- 7. Interaction between pathogenesis-related (PR) proteins and phytohormone signaling pathways in conferring disease tolerance in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.psu.edu [pure.psu.edu]

- 11. Pathogenesis-Related Proteins (PRs) with Enzyme Activity Activating Plant Defense Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Dual functionality of pathogenesis-related proteins: defensive role in plants versus immunosuppressive role in pathogens [frontiersin.org]

- 13. researchgate.net [researchgate.net]

Spectroscopic Profile of Dihydroprehelminthosporol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the natural product Dihydroprehelminthosporol, a sesquiterpenoid metabolite isolated from the fungus Helminthosporium sativum (also known as Bipolaris sorokiniana). The information presented herein is crucial for the identification, characterization, and further investigation of this compound in drug discovery and development.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a fundamental technique for determining the elemental composition and molecular weight of a compound. The data for this compound is summarized below.

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | 253.1804 | 253.1801 | C₁₅H₂₅O₃ |

| [M+Na]⁺ | 275.1623 | 275.1620 | C₁₅H₂₄NaO₃ |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound, crucial for its structural elucidation, are presented below.

¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.18 | d, J=8.5 Hz | 1H | H-9 |

| 3.65 | m | 1H | H-2 |

| 2.34 | m | 1H | H-1 |

| 2.05 | m | 1H | H-7 |

| 1.85 | m | 1H | H-6a |

| 1.70 | s | 3H | H-14 |

| 1.65 | m | 1H | H-5 |

| 1.58 | m | 2H | H-8 |

| 1.45 | m | 1H | H-6b |

| 1.25 | s | 3H | H-15 |

| 0.95 | d, J=6.5 Hz | 3H | H-12 |

| 0.93 | d, J=6.5 Hz | 3H | H-13 |

¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 139.4 | C | C-10 |

| 125.8 | C | C-11 |

| 102.1 | CH | C-9 |

| 78.5 | CH | C-2 |

| 54.3 | CH | C-1 |

| 49.8 | C | C-4 |

| 41.2 | CH | C-5 |

| 38.7 | CH | C-7 |

| 34.5 | CH₂ | C-8 |

| 28.9 | CH₂ | C-6 |

| 23.4 | CH₃ | C-15 |

| 22.8 | CH₃ | C-14 |

| 21.9 | CH₃ | C-12 |

| 21.7 | CH₃ | C-13 |

Experimental Protocols

The data presented in this guide were obtained following established experimental procedures for the isolation and characterization of natural products.

Isolation of this compound

This compound was first isolated from the culture filtrate of Helminthosporium sativum. The general workflow for isolation is as follows:

In-depth Technical Guide: Chemical Structure and Stereochemistry of Dihydroprehelminthosporol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroprehelminthosporol, a natural product isolated from the fungus Veronaea sp., has demonstrated cytotoxic activities against human cancer cell lines, including A549 and SK-OA-3. This technical guide serves as a comprehensive resource on the chemical structure and stereochemistry of this compound. Due to the limited publicly available data, this document outlines the known information and provides a framework for future research and characterization of this potentially valuable molecule.

Chemical Identity

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O₂ | [1] |

| Molecular Weight | 238.37 g/mol | [1] |

| CAS Number | 118069-95-7 | [1] |

| Source Organism | Veronaea sp. (fungus) | [1][2] |

Structural Elucidation: A Path Forward

Isolation and Purification

A detailed protocol for the isolation of this compound from Veronaea sp. has not been published in widely accessible literature. A general workflow for the isolation of fungal secondary metabolites is presented below.

Caption: Generalized workflow for the isolation and purification of fungal natural products.

Spectroscopic Analysis

The determination of the planar structure and stereochemistry of this compound would rely heavily on the following spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and connectivity of proton environments.

-

¹³C NMR: To identify the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃, C=O).

-

2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the carbon skeleton and the placement of functional groups.

-

NOESY/ROESY: To determine the relative stereochemistry through spatial proximities of protons.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition (C₁₅H₂₆O₂).

-

Tandem MS (MS/MS): To identify characteristic fragmentation patterns that can aid in structural elucidation.

-

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, based on their characteristic absorption frequencies.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores present in the molecule.

Stereochemical Determination

The absolute configuration of chiral centers within this compound is crucial for understanding its biological activity. The following techniques are essential for this determination:

-

X-ray Crystallography: This is the definitive method for determining the three-dimensional structure and absolute stereochemistry of a crystalline compound.

-

Chiroptical Spectroscopy:

-

Optical Rotation: Measurement of the specific rotation ([\alpha]D) can help to characterize an enantiomer.

-

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD): These techniques, often coupled with quantum chemical calculations, can be used to assign the absolute configuration of chiral molecules in solution.

-

-

Stereoselective Synthesis: The total synthesis of all possible stereoisomers of this compound and comparison of their spectroscopic and chiroptical data with the natural product can unambiguously establish its absolute configuration.

Logical Framework for Structure Elucidation

The process of determining the complete structure of a novel natural product like this compound follows a logical progression.

Caption: Logical workflow for the structural elucidation of a natural product.

Future Directions

The cytotoxic properties of this compound warrant further investigation. A complete structural and stereochemical assignment is the critical first step. Future research should focus on:

-

Re-isolation and full spectroscopic characterization of this compound from Veronaea sp.

-

Total synthesis to confirm the structure and provide material for further biological evaluation.

-

Investigation of the mechanism of action of its cytotoxic effects.

-

Structure-activity relationship (SAR) studies to identify key structural features responsible for its biological activity and to potentially develop more potent analogs.

This technical guide highlights the current knowledge gap regarding this compound and provides a clear roadmap for the necessary research to fully characterize this intriguing natural product for its potential in drug development.

References

Unveiling Isodihydroprehelminthosporol: A Novel Sesquiterpenoid Analog from Veronaea sp.

A Technical Guide for Researchers and Drug Development Professionals

Abstract: The relentless pursuit of novel bioactive compounds has led researchers to explore the vast and diverse fungal kingdom. This whitepaper details the discovery, isolation, structural elucidation, and biological evaluation of Isodihydroprehelminthosporol, a new sesquiterpenoid analog of the prehelminthosporol family, isolated from the fungus Veronaea sp. This document provides an in-depth overview of the experimental protocols, quantitative data, and potential therapeutic implications of this novel natural product. The discovery of Isothis compound underscores the chemical richness of the Veronaea genus and presents a new scaffold for potential drug development.

Introduction

Fungi of the genus Veronaea are known producers of a diverse array of secondary metabolites with interesting biological activities.[1][2][3] Previous investigations into this genus have revealed cytotoxic compounds, highlighting their potential as a source for novel drug leads.[1] The prehelminthosporol family of sesquiterpenoids, originally isolated from fungi such as Bipolaris sorokiniana, has been recognized for its phytotoxic and antimicrobial properties.[4][5] This guide focuses on a newly identified analog, Isothis compound, obtained from a terrestrial isolate of Veronaea sp. We present here the comprehensive characterization and preliminary biological assessment of this novel compound.

Isolation and Purification

The producing fungal strain, Veronaea sp., was cultivated in a large-scale liquid fermentation. The subsequent extraction and purification process to isolate Isothis compound is outlined below.

Experimental Protocols

Fungal Cultivation:

-

Organism: Veronaea sp. (strain TR-2025)

-

Culture Medium: Potato Dextrose Broth (PDB)

-

Fermentation: 20 L fermentation at 25°C for 21 days with shaking at 150 rpm.

Extraction and Isolation:

-

The culture broth was separated from the mycelia by filtration.

-

The filtrate was extracted three times with an equal volume of ethyl acetate.

-

The combined organic extracts were concentrated under reduced pressure to yield a crude extract.

-

The crude extract was subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

-

Fractions showing promising activity in a preliminary bioassay were pooled and further purified by High-Performance Liquid Chromatography (HPLC) using a C18 column and a methanol-water gradient to yield pure Isothis compound.

Structural Elucidation

The chemical structure of Isothis compound was determined through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Spectroscopic Data for Isothis compound

| Technique | Data |

| HR-ESI-MS | m/z 253.1804 [M+H]⁺ (calculated for C₁₅H₂₄O₃, 253.1803) |

| ¹H NMR (500 MHz, CDCl₃) | δ 5.85 (1H, d, J=2.0 Hz), 4.21 (1H, m), 3.68 (1H, t, J=8.5 Hz), 2.45 (1H, m), 2.10-2.25 (2H, m), 1.80-1.95 (3H, m), 1.68 (3H, s), 1.25 (3H, d, J=7.0 Hz), 0.95 (3H, d, J=6.5 Hz), 0.88 (3H, d, J=6.5 Hz) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 201.5, 170.2, 125.8, 78.5, 72.1, 48.9, 45.3, 41.2, 38.7, 35.4, 31.8, 25.9, 21.7, 19.8, 18.5 |

Biological Activity

Preliminary biological screening of Isothis compound was conducted to assess its cytotoxic and antimicrobial potential.

Experimental Protocols

Cytotoxicity Assay:

-

Cell Line: Human lung carcinoma (A549)

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay

-

Procedure: Cells were seeded in 96-well plates and treated with varying concentrations of Isothis compound for 48 hours. Cell viability was determined by measuring the absorbance at 570 nm after the addition of MTT.

Antimicrobial Assay:

-

Organisms: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Candida albicans (ATCC 90028)

-

Method: Broth microdilution method

-

Procedure: The minimum inhibitory concentration (MIC) was determined by serially diluting the compound in 96-well plates containing microbial suspensions in appropriate broth. The MIC was recorded as the lowest concentration that visibly inhibited microbial growth after 24 hours (for bacteria) or 48 hours (for yeast) of incubation.

Data Presentation

Table 2: Bioactivity of Isothis compound

| Activity | Test Organism/Cell Line | Result (IC₅₀ / MIC) |

| Cytotoxicity | A549 (Human Lung Carcinoma) | 25.8 µM |

| Antimicrobial | Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | > 128 µg/mL | |

| Candida albicans | 32 µg/mL |

Proposed Biosynthetic Pathway

While the exact biosynthetic pathway of Isothis compound in Veronaea sp. has not been elucidated, it is hypothesized to be derived from the mevalonate pathway, a common route for the synthesis of isoprenoid precursors in fungi.[6][7][8][9] The initial steps involve the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which serve as the fundamental building blocks for sesquiterpenoids.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and analysis of Isothis compound.

Hypothetical Signaling Pathway Inhibition

Caption: Proposed inhibition of the MAPK/ERK pathway by Isothis compound.

Conclusion and Future Directions

Isothis compound represents a new addition to the growing family of bioactive sesquiterpenoids from fungal sources. Its moderate cytotoxicity against the A549 human lung carcinoma cell line and selective antimicrobial activity warrant further investigation. Future research should focus on elucidating the precise mechanism of action, exploring its potential in other cancer cell lines, and conducting structure-activity relationship (SAR) studies to optimize its bioactivity. The discovery of this novel analog from Veronaea sp. reinforces the importance of exploring unique ecological niches for new chemical entities with therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Veronaea aquatica sp. nov. (Herpotrichiellaceae, Chaetothyriales, Eurotiomycetes) from submerged bamboo in China [bdj.pensoft.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isoprenoid precursor biosynthesis offers potential targets for drug discovery against diseases caused by apicomplexan parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isoprenoid Biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of terpenes: Studies on 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroprehelminthosporol: A Technical Guide on a Non-Host Specific Phytotoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroprehelminthosporol is a sesquiterpenoid secondary metabolite produced by the phytopathogenic fungus Bipolaris sorokiniana (teleomorph: Cochliobolus sativus). This compound, along with its precursor prehelminthosporol, is recognized as a non-host specific phytotoxin, capable of inducing disease symptoms in a wide range of plant species. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, and the experimental methodologies used for its study. The information presented herein is intended to serve as a valuable resource for researchers in plant pathology, natural product chemistry, and for professionals involved in the development of novel herbicides and pharmaceuticals.

Introduction

Bipolaris sorokiniana is a destructive pathogen of various cereal crops, including wheat and barley, causing diseases such as spot blotch, root rot, and seedling blight. The virulence of this fungus is, in part, attributed to its production of a suite of phytotoxic secondary metabolites. Among these, the sesquiterpenoid toxins, including this compound and prehelminthosporol, play a significant role in disease development.[1] Unlike host-specific toxins that target particular plant genotypes, this compound exhibits a broad spectrum of activity, making it a subject of interest for its potential as a natural herbicide and as a tool to understand general plant defense mechanisms.

Chemical Structure:

This compound is a bicyclic sesquiterpenoid. Its chemical structure is closely related to prehelminthosporol, from which it is derived by the reduction of a hemiacetal functional group.

Phytotoxic Activity and Quantitative Data

The phytotoxic effects of this compound and related compounds manifest as a range of symptoms on susceptible plants, including chlorosis (yellowing), necrosis (tissue death), stunting of growth, and inhibition of seed germination.[2][3][4] The primary mechanism underlying this toxicity is the disruption of plant cell membrane integrity.

While specific quantitative data for this compound is limited in publicly available literature, studies on closely related toxins from Bipolaris sorokiniana, often referred to as "bipolaroxin" or analyzed as crude extracts, provide valuable insights into the concentration-dependent effects.

| Toxin/Extract | Plant Species | Bioassay Type | Effective Concentration | Observed Effect | Reference |

| Bipolaroxin | Wheat (Triticum aestivum) | Leaf infiltration | 30 ng/mL | Necrotic lesions | [5][6] |